molecular formula C24H22N6O5 B2576068 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide CAS No. 896297-11-3

2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide

Katalognummer B2576068
CAS-Nummer: 896297-11-3
Molekulargewicht: 474.477
InChI-Schlüssel: YGDXDHMUVXQLJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a useful research compound. Its molecular formula is C24H22N6O5 and its molecular weight is 474.477. The purity is usually 95%.
BenchChem offers high-quality 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Structural Characterization and Molecular Analysis

Research on compounds with similar structural frameworks has been conducted to understand their crystalline structure and molecular interactions. Sethusankar et al. (2002) presented a detailed analysis of the crystalline structure of a related compound, highlighting its planar imidazolidine-2,4-dione system and the molecular stabilization through C-H.O and N-H.O interactions (Sethusankar, Thennarasu, Velmurugan, & Moon Jib-Kim, 2002).

Synthesis and Biological Evaluation

A series of compounds with similar core structures have been synthesized and evaluated for their potential biological activities. For instance, Zagórska et al. (2009) synthesized N-8-arylpiperazinylpropyl derivatives showing promising results as potent 5-HT(1A) receptor ligands, suggesting their potential for anxiolytic and antidepressant activities (Zagórska et al., 2009).

Anticancer Activity

Hayallah (2017) focused on designing and synthesizing olomoucine analogues showing significant inhibition activity against human breast cancer cell lines, indicating the potential of such compounds in anticancer therapies (Hayallah, 2017).

Pharmacological Properties

Further research delves into the pharmacological properties of related compounds, including their receptor affinity and enzyme inhibition capabilities. For example, Baraldi et al. (2004) identified derivatives with high affinity for the A2B adenosine receptor subtype, offering insights into the development of selective antagonists for therapeutic applications (Baraldi et al., 2004).

Novel Synthesis Approaches and Anticonvulsant Evaluation

Research by El Kayal et al. (2022) on the synthesis and anticonvulsant activity evaluation of novel derivatives provides insights into the structural importance of the NHCO cyclic fragment in manifesting anticonvulsant activity, highlighting the potential of these compounds in epilepsy treatment (El Kayal et al., 2022).

Eigenschaften

IUPAC Name

2-[6-(2,4-dimethoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O5/c1-27-21-20(22(32)29(24(27)33)13-19(25)31)28-12-17(14-7-5-4-6-8-14)30(23(28)26-21)16-10-9-15(34-2)11-18(16)35-3/h4-12H,13H2,1-3H3,(H2,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDXDHMUVXQLJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)N)N3C=C(N(C3=N2)C4=C(C=C(C=C4)OC)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.